molecular formula C12H7F2N3O2 B2415490 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1219911-53-1

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2415490
CAS No.: 1219911-53-1
M. Wt: 263.204
InChI Key: JNGGAGKNXWDUJE-UHFFFAOYSA-N
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Description

2-(4-(3,4-Difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound characterized by the presence of a difluorophenyl group and a dihydropyrazinone moiety

Scientific Research Applications

2-(4-(3,4-Difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

Without more information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific molecular targets in the body. The difluorophenyl group is a common motif in medicinal chemistry, often used to improve the binding affinity or metabolic stability of a drug.

Safety and Hazards

Without specific data, it’s hard to say for sure, but like many organic compounds, this substance is likely to be harmful if ingested or if it comes into contact with the skin or eyes. It could also be harmful if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce difluorophenyl alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluorophenyl derivatives and dihydropyrazinone analogs. Examples include:

Uniqueness

What sets 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2N3O2/c13-9-2-1-8(7-10(9)14)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGGAGKNXWDUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN(C(=O)C2=O)CC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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